2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-[(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c24-15-19-14-18-4-1-2-5-20(18)26-23(19)28-12-8-17(9-13-28)16-30-22(31)7-6-21(27-30)29-11-3-10-25-29/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBKNSQOMYWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound belongs to the indole class, which has garnered significant interest due to its diverse biological potential
Action Environment
Environmental factors play a crucial role. pH, temperature, and coexisting molecules affect the compound’s stability and efficacy. For instance, interactions with food or other drugs could impact its absorption and distribution.
Biological Activity
The compound 2-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a novel organic molecule with potential pharmacological applications. This article explores its biological activities, mechanisms of action, and potential therapeutic uses based on current research findings.
Chemical Structure and Properties
This compound can be categorized as a piperidine derivative , known for its diverse biological activities. Its molecular formula is , indicating a significant presence of nitrogen which is often correlated with pharmacological effects. The structure includes multiple functional groups that contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this derivative exhibit various biological activities, including:
- Anticancer Properties : Piperidine derivatives are often investigated for their ability to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties due to its structural characteristics.
Table 1: Summary of Biological Activities
The mechanism through which this compound exerts its effects is primarily linked to its ability to interact with specific biological targets. For instance:
- Kinase Inhibition : Similar compounds have shown the capability to inhibit various kinases involved in cancer pathways, suggesting a potential therapeutic application in oncology.
Case Study: Anticancer Activity
A study evaluating the anticancer activity of related piperidine derivatives demonstrated significant inhibition of cell growth in several cancer cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutic agents, indicating a promising lead for further development.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:
- Absorption : The compound has favorable solubility characteristics that may enhance bioavailability.
- Metabolism : Initial findings indicate metabolic stability, although further studies are needed to elucidate the metabolic pathways.
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Notes |
|---|---|---|
| Solubility | High | Enhances bioavailability |
| Metabolic Stability | Moderate | Requires further investigation |
Future Directions
Given the promising biological activity of This compound , future research should focus on:
- In Vivo Studies : To validate efficacy and safety profiles in living organisms.
- Structural Modifications : To enhance activity and selectivity towards specific targets.
- Mechanistic Studies : To better understand the interaction with molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture combining pyridazinone, pyrazole, and tetrahydroquinoline systems. Key comparisons include:
Key Observations :
- The target compound shares a pyridazinone core with the bicyclopentane-carbonitrile analog , but its tetrahydroquinoline-carbonitrile moiety may confer distinct steric and electronic properties.
- Unlike aglaithioduline (a hydroxamate-based HDAC inhibitor ), the carbonitrile group in the target compound suggests divergent binding mechanisms, possibly targeting kinases or phosphodiesterases.
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (common metrics for molecular similarity ):
Implications :
- Low similarity to pyrazole-carbonitriles and aglaithioduline underscores structural novelty.
Bioactivity Profile Correlation
Bioactivity clustering (as in ) suggests compounds with analogous pyridazinone-piperidine systems exhibit:
- Target Affinity: Inhibition of kinases (e.g., CDK, JAK) due to pyridazinone’s ATP-binding pocket interactions.
- ADMET Properties: Enhanced metabolic stability compared to non-cyclic analogs, as tetrahydroquinoline reduces oxidative degradation .
Docking and Binding Affinity Comparisons
Molecular docking studies (methodology from ) predict:
Q & A
Q. Table 1: Structural-Activity Relationships (SAR) of Pyridazine Derivatives
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| Target Compound | Pyridazinone, tetrahydroquinoline | Under investigation |
| 6H-pyrrolo[3,4-d]pyridazine | Pyrrole-pyridazine fusion | Antinociceptive (EC50 = 12 μM) |
| 4-Benzoylpiperidine | Piperidine core | Analgesic (IC50 = 8 μM) |
| 5-(4-Fluorobenzoyl)pyridazine | Fluorinated pyridazine | Antitumor (IC50 = 5 μM) |
How can factorial design improve the optimization of reaction parameters for scale-up synthesis?
Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio) to identify critical factors. For example:
- Two-factor design : Test temperature (40–80°C) and catalyst concentration (1–5 mol%) to maximize yield.
- Response surface methodology (RSM) : Model interactions between variables, reducing experimental runs by 50% while maintaining statistical validity .
- Case study : achieved 88% yield by optimizing azide equivalents (7.5 equiv) and reaction time (16 h) via iterative testing .
What computational methods predict the compound’s reactivity and interaction with biological targets?
Advanced approaches include:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyridazinones, the C3 position is prone to nucleophilic attack .
- Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using PyMol or AutoDock. The tetrahydroquinoline moiety may occupy hydrophobic pockets, as seen in related analogs () .
- MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories to prioritize candidates for synthesis .
How are impurities profiled and controlled during synthesis?
Common impurities include unreacted intermediates (e.g., pyrazole-malononitrile adducts) or oxidation byproducts. Mitigation strategies:
- HPLC-MS monitoring : Detect impurities at levels ≥0.1% using C18 columns and acetonitrile/water gradients .
- Recrystallization : Purify the final product using ethanol/water mixtures, reducing residual solvents ().
- Reference standards : Use certified materials (e.g., EP Impurity E) for quantitative analysis () .
What are the challenges in designing in vivo studies for this compound, and how are they addressed?
Key challenges include solubility and metabolic stability. Solutions:
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility.
- Metabolic profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., pyridazinone oxidation).
- Dosing regimens : Adjust based on pharmacokinetic data (e.g., t1/2 > 6 h for sustained efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
